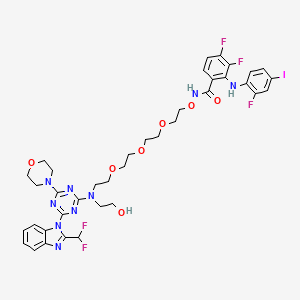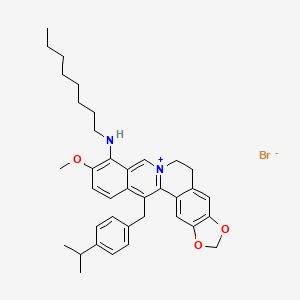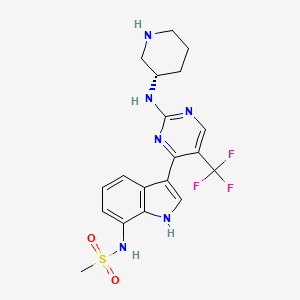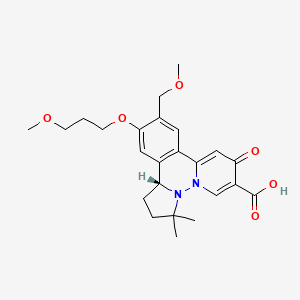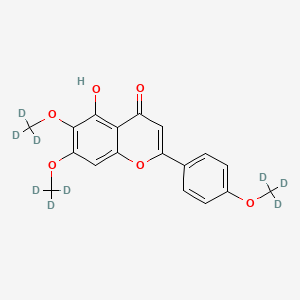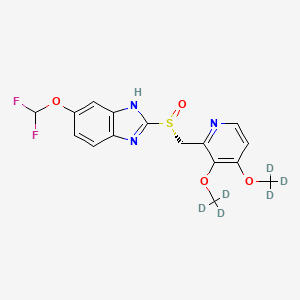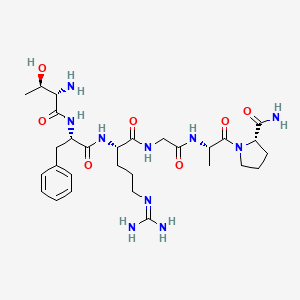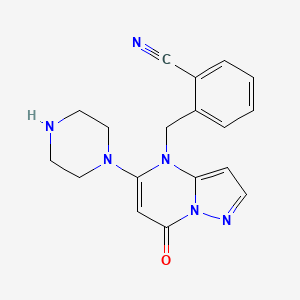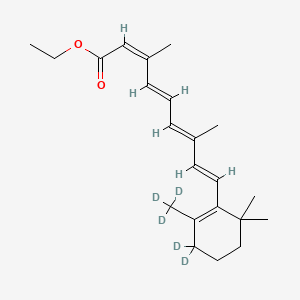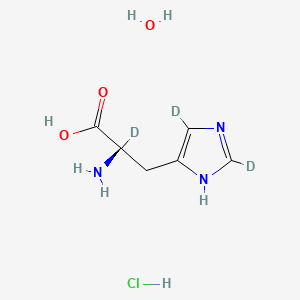
L-Histidine-d3 (hydrochloride hydrate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Histidine-d3 (hydrochloride hydrate) is a deuterium-labeled form of L-Histidine hydrochloride hydrate. It is an endogenous metabolite, meaning it is naturally occurring within organisms. The deuterium labeling is used primarily for scientific research, particularly in the fields of pharmacokinetics and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Histidine-d3 (hydrochloride hydrate) involves the incorporation of deuterium into L-Histidine. This can be achieved through various synthetic routes, including the use of deuterated reagents or solvents. The typical reaction conditions involve the use of deuterium oxide (D2O) as a solvent and deuterated hydrochloric acid (DCl) to form the hydrochloride salt. The reaction is usually carried out at room temperature with continuous stirring for several hours to ensure complete deuteration .
Industrial Production Methods
Industrial production of L-Histidine-d3 (hydrochloride hydrate) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced purification techniques to ensure the final product’s isotopic purity. The gradual evaporation process is often employed to crystallize the compound .
Análisis De Reacciones Químicas
Types of Reactions
L-Histidine-d3 (hydrochloride hydrate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form imidazole derivatives.
Reduction: Reduction reactions can convert it back to its non-deuterated form.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Electrophiles like alkyl halides are commonly used in substitution reactions.
Major Products
Oxidation: Imidazole derivatives.
Reduction: Non-deuterated L-Histidine.
Substitution: Various substituted imidazole compounds.
Aplicaciones Científicas De Investigación
L-Histidine-d3 (hydrochloride hydrate) has numerous applications in scientific research:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Helps in understanding metabolic processes and enzyme functions.
Medicine: Used in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Employed in the development of new pharmaceuticals and in quality control processes
Mecanismo De Acción
The mechanism of action of L-Histidine-d3 (hydrochloride hydrate) involves its incorporation into metabolic pathways where it acts similarly to non-deuterated L-Histidine. The deuterium atoms can affect the rate of metabolic reactions, providing insights into the kinetics and dynamics of these processes. It primarily targets enzymes involved in histidine metabolism and can be used to study the effects of isotopic substitution on enzyme activity .
Comparación Con Compuestos Similares
Similar Compounds
L-Histidine hydrochloride hydrate: The non-deuterated form of the compound.
L-Histidine-13C6,15N3 hydrochloride hydrate: Another isotopically labeled form with carbon-13 and nitrogen-15 isotopes.
Uniqueness
L-Histidine-d3 (hydrochloride hydrate) is unique due to its deuterium labeling, which provides distinct advantages in studying metabolic and pharmacokinetic processes. The presence of deuterium atoms allows for the tracking of the compound in biological systems using mass spectrometry, providing detailed insights into its behavior and interactions .
Propiedades
Fórmula molecular |
C6H12ClN3O3 |
|---|---|
Peso molecular |
212.65 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-deuterio-3-(2,4-dideuterio-1H-imidazol-5-yl)propanoic acid;hydrate;hydrochloride |
InChI |
InChI=1S/C6H9N3O2.ClH.H2O/c7-5(6(10)11)1-4-2-8-3-9-4;;/h2-3,5H,1,7H2,(H,8,9)(H,10,11);1H;1H2/t5-;;/m0../s1/i2D,3D,5D;; |
Clave InChI |
CMXXUDSWGMGYLZ-ARMJEOAGSA-N |
SMILES isomérico |
[2H]C1=C(NC(=N1)[2H])C[C@@]([2H])(C(=O)O)N.O.Cl |
SMILES canónico |
C1=C(NC=N1)CC(C(=O)O)N.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


